
3-(4-bromophenoxy)-N,N-diethylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-bromophenoxy)-N,N-diethylpropan-1-amine” is an amine derivative of a brominated phenol. The “3-(4-bromophenoxy)” part suggests a bromine atom on the 4th carbon of a phenol ring, and this phenol is connected to a 3-carbon chain (propane) with an amine group at the end of the chain. The amine group is further substituted with two ethyl groups .
Molecular Structure Analysis
The molecular structure of this compound would include a phenol ring with a bromine atom, an ether linkage, a 3-carbon chain, and a tertiary amine group with two ethyl groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the bromine atom might be replaced in a nucleophilic aromatic substitution reaction. The amine group could act as a base or nucleophile, and might be acylated or alkylated .Aplicaciones Científicas De Investigación
Complexing with Nickel(II) and Hydrophobic Amines
Research has investigated the complexing behaviors of nickel(II) with hydrophobic amines, including those similar to the chemical structure of interest. These studies highlight the potential of such compounds in forming stable complexes useful for various industrial and environmental applications, indicating a broader utility in chemical synthesis and material science (Kuliev, Mamedova, & Efendiyeva, 2021).
Synthesis and Reactivity
Another study focuses on the synthesis of alkyl derivatives through reactions with secondary amines, showcasing the versatility of bromophenol compounds in chemical synthesis. Such research underscores the potential for creating diverse chemical entities for further applications in material science, catalysis, and organic chemistry (Pevzner, 2003).
Proton-Coupled Electron Transfer
The oxidation mechanisms of compounds containing hydroxyl and amino groups have been explored, particularly focusing on proton-coupled electron transfer. This research is crucial for understanding the chemical behavior of similar compounds under oxidative conditions, with implications for environmental chemistry and the development of novel catalysts (Rhile & Mayer, 2004).
Graphene-Based (Photo)Catalysts for Reduction of Nitro Compounds
Graphene-based catalysts have been applied in the reduction of nitro compounds to amines, indicating a significant application area for similar bromophenol derivatives in catalysis and environmental remediation. Such studies point towards the development of efficient, environmentally friendly catalysts for industrial processes (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).
Plant Growth Retardant Activity
Research into quaternary salts of ammonia derived from cinnamic acids and similar compounds has explored their utility as plant growth retardants. This illustrates the agricultural applications of such chemicals, offering insights into their role in managing crop growth and development (Sharma & Jagdeo, 2004).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(4-bromophenoxy)-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-3-15(4-2)10-5-11-16-13-8-6-12(14)7-9-13/h6-9H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQAEACYTGYCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

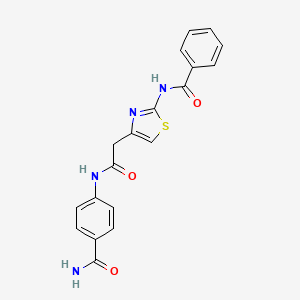


![8-(4-Fluorophenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2582087.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-1-ylpyridazin-3-one](/img/structure/B2582089.png)

![N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2582095.png)

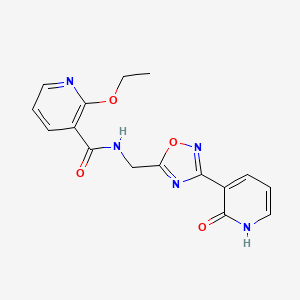
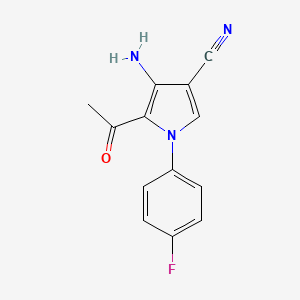
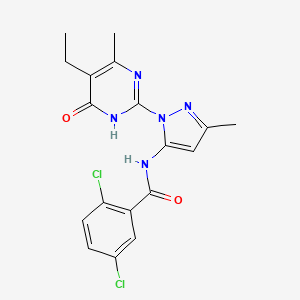
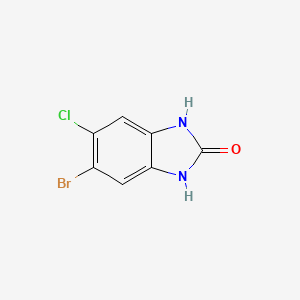
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2582106.png)